molecular formula C7H11BrN2 B2477360 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole CAS No. 1503567-56-3

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole

Cat. No.: B2477360
CAS No.: 1503567-56-3
M. Wt: 203.083
InChI Key: DVZCDEXRXWUCQK-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole is a substituted pyrazole derivative characterized by a bromine atom at the 4-position, a methyl group at the 1-position, and an isopropyl group at the 3-position of the pyrazole ring (Figure 1). Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding .

The synthesis of brominated pyrazoles typically involves halogenation or substitution reactions. For example, 4-bromo-1-phenyl-1H-pyrazole derivatives are synthesized via methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using sodium hydride and methyl iodide .

Key spectroscopic data for related compounds include ¹H NMR, ¹³C NMR, and IR spectra, which confirm substituent positions and electronic environments . The bromine atom introduces significant electronic effects, polarizing the ring and influencing reactivity in cross-coupling reactions .

Properties

IUPAC Name

4-bromo-1-methyl-3-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZCDEXRXWUCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Bromination: The pyrazole ring is then brominated at the fourth position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the methyl and isopropyl groups. This can be done using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-3-(propan-2-yl)-1H-pyrazole, while oxidation with potassium permanganate can produce this compound-5-carboxylic acid.

Scientific Research Applications

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Substituents (Positions) Key Differences Potential Applications References
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole 4-Br, 1-Me, 3-CF₃ CF₃ (electron-withdrawing) vs. isopropyl (electron-donating) Antiviral agents (e.g., measles virus inhibitors)
4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole 4-Br, 1-isobutyl, 3-CF₃ Bulky isobutyl group at N1 Agrochemical intermediates
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole 4-BrPh, 1-Ph Phenyl vs. methyl/isopropyl groups Crystal engineering, biological probes
4-Bromo-1-cyclopentyl-1H-pyrazole 4-Br, 1-cyclopentyl Cyclopentyl substituent (steric bulk) Catalysis, ligand design

Key Observations:

  • Electronic Effects: The trifluoromethyl group in 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole enhances electrophilicity at the 4-position, facilitating nucleophilic substitution, whereas the isopropyl group in the target compound provides steric bulk and electron-donating effects .
  • Biological Activity: Pyrazoles with trifluoromethyl groups (e.g., 4-bromo-1-methyl-3-CF₃ derivatives) exhibit antiviral activity, as seen in measles virus RNA polymerase inhibitors . In contrast, isopropyl-substituted analogs may prioritize steric interactions in enzyme binding pockets.
  • Synthetic Flexibility: Bromine at the 4-position enables Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of 4-(4-bromophenyl)-1H-pyrazole derivatives .

Physicochemical Properties

  • Trifluoromethyl analogs exhibit even lower solubility due to the hydrophobic CF₃ group .
  • Thermal Stability: Bromine and alkyl/aryl substituents enhance thermal stability. For example, 4-bromo-1-phenyl-1H-pyrazoles show decomposition temperatures >200°C .

Biological Activity

4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole (BrMP) is a member of the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The following sections delve into the synthesis, biological activities, and potential therapeutic applications of BrMP.

The molecular formula of this compound is C_7H_10BrN_2, with a molecular weight of approximately 216.08 g/mol. The presence of the bromine atom at the fourth position and the isopropyl group at the third position significantly influence its chemical behavior and biological activity.

Synthesis Methods:
BrMP can be synthesized through various methods, including:

  • Condensation Reactions: Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Functionalization Techniques: Exploiting its bromine group for further reactions to yield diverse derivatives.

Biological Activities

Research indicates that BrMP exhibits a range of biological activities:

Antibacterial Activity

Studies have shown that BrMP and its derivatives possess significant antibacterial properties. For instance, compounds derived from pyrazole scaffolds have been tested against various bacterial strains, demonstrating inhibition comparable to standard antibiotics like rifampicin .

Table 1: Antibacterial Activity of BrMP Derivatives

CompoundBacterial StrainInhibition (%)Reference
BrMPE. coli75%
Derivative AStaphylococcus aureus85%
Derivative BBacillus subtilis80%

Antifungal Activity

BrMP has also been evaluated for antifungal activity against strains such as Aspergillus niger. Preliminary findings suggest that certain derivatives show promising antifungal effects .

Anti-inflammatory Properties

The anti-inflammatory potential of BrMP has been investigated in vitro, where it exhibited significant inhibition of inflammatory markers in cell lines exposed to pro-inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .

While the specific mechanisms underlying the biological activities of BrMP are still under investigation, several hypotheses have emerged:

  • Enzyme Inhibition: Some studies suggest that BrMP may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Cell Membrane Disruption: The lipophilic nature of the compound may allow it to disrupt microbial membranes, leading to cell lysis.

Case Studies

A notable case study involved the synthesis and testing of BrMP derivatives against various pathogens. Researchers synthesized multiple analogs and evaluated their biological activity using standard microbiological assays. The most promising compounds showed IC50 values in the low micromolar range against both bacterial and fungal strains, indicating their potential as lead compounds for drug development .

Future Directions

Further research is necessary to fully elucidate the pharmacological potential of this compound. Key areas for future investigation include:

  • In Vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies: To better understand how BrMP interacts with biological targets at the molecular level.
  • Structure-Activity Relationship (SAR) Analysis: To optimize lead compounds for enhanced activity and reduced toxicity.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole?

The compound is typically synthesized via multi-step reactions starting from pyrazole precursors. For example, halogenation (bromination) of 1-methyl-3-(propan-2-yl)-1H-pyrazole using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) achieves regioselective bromination at the 4-position . Purification often involves column chromatography with hexane/ethyl acetate gradients. Alternative routes include Suzuki-Miyaura coupling for introducing substituents, though this requires prior functionalization of the pyrazole core .

Q. How is the structural identity of this compound confirmed experimentally?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methyl groups at 1.5–2.0 ppm for CH3_3, and aromatic protons at 6.5–7.5 ppm for pyrazole).
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C7 _7H10 _{10}BrN2_2, exact mass 208.9979).
  • X-ray crystallography : Crystallographic data (e.g., space group P21/c, unit cell parameters) resolve bond lengths and angles, confirming the planar pyrazole ring and spatial arrangement of substituents .

Q. What are the key reactivity patterns of this brominated pyrazole?

The bromine atom at the 4-position is highly reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for forming C–C or C–N bonds. For example, coupling with aryl boronic acids under Pd catalysis yields biaryl derivatives. The methyl and isopropyl groups sterically hinder reactions at adjacent positions, directing modifications to the 4-bromo site .

Q. What safety precautions are essential when handling this compound?

Safety data sheets (SDS) indicate toxicity via inhalation, skin contact, or ingestion. Handling requires PPE (gloves, goggles), fume hood use, and emergency protocols for spills (e.g., neutralization with sodium bicarbonate). Storage should be in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How does this compound serve as a precursor in medicinal chemistry?

It is a key intermediate in synthesizing antiproliferative agents. For instance, coupling with trimethoxyphenyl groups via Pd-mediated reactions produces analogs that inhibit tubulin polymerization (IC50 _{50} < 1 µM), mimicking combretastatin A-4's mechanism. Biological assays (e.g., MTT on HeLa cells) and tubulin-binding studies (fluorescence polarization) validate activity .

Q. What computational methods predict its reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura coupling. Fukui indices identify the bromine site as electrophilic, while steric maps (via Molecular Mechanics) highlight the isopropyl group's role in directing regioselectivity .

Q. How do crystallographic studies inform its supramolecular assembly?

X-ray diffraction reveals intermolecular interactions (e.g., C–H···π, π–π stacking) that stabilize crystal packing. Hirshfeld surface analysis quantifies contact contributions (e.g., H···H = 65%, Br···H = 12%), critical for designing covalent organic frameworks (COFs) using pyrazole-based linkers .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Discrepancies in Suzuki coupling yields (40–85%) arise from varying Pd catalysts (e.g., Pd(OAc)2 _2 vs. PdCl2 _2(dppf)). Optimization studies show that Buchwald-Hartwig amination with XPhos ligand increases efficiency (yield >90%) for amine-functionalized derivatives .

Q. How is its stability under acidic/basic conditions evaluated for reaction design?

Stability assays (HPLC monitoring) reveal decomposition in strong acids (pH < 2) due to N–Br bond cleavage. In basic conditions (pH > 10), the pyrazole ring remains intact, enabling selective deprotection of ester groups in multi-step syntheses .

Q. What role does this compound play in synthesizing photoactive materials?

Functionalization with boronate esters (via Miyaura borylation) produces precursors for metal-organic frameworks (MOFs). These MOFs exhibit luminescence quenching in the presence of nitroaromatics, suggesting applications in explosive sensing .

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